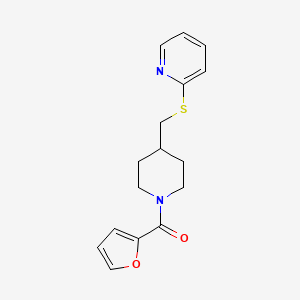![molecular formula C13H15I B2970325 1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane CAS No. 2242693-91-8](/img/structure/B2970325.png)
1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane is a chemical compound with the molecular formula C13H15I. It is characterized by a bicyclo[1.1.1]pentane core structure, which is a highly strained and compact bicyclic system.
Wirkmechanismus
Target of Action
It’s known that similar bicyclo[111]pentane derivatives have been used as bioisosteres for various drug targets .
Mode of Action
It’s known that similar compounds can undergo reactions with nitrogen and sulfur nucleophiles to afford substituted bicyclo[110]butane products .
Biochemical Pathways
It’s known that similar compounds can be involved in various biochemical reactions, including photoredox and n-heterocyclic carbene catalysis .
Pharmacokinetics
It’s known that similar compounds have shown excellent potency, selectivity, pharmacokinetics, and a low predicted human dose .
Result of Action
It’s known that similar compounds can effectively circumvent the amide hydrolysis issue, resulting in a favorable overall profile .
Action Environment
It’s known that similar compounds can add three-dimensional character and saturation to compounds, which has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .
Vorbereitungsmethoden
The synthesis of 1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[1.1.1]pentane core.
Phenylethyl Group Addition: The phenylethyl group is introduced via a substitution reaction, where a suitable phenylethyl precursor reacts with the iodinated bicyclo[1.1.1]pentane under specific conditions
Analyse Chemischer Reaktionen
1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones. Reduction reactions can also be performed to remove the iodine atom or reduce other functional groups present.
Coupling Reactions: The phenylethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Wissenschaftliche Forschungsanwendungen
1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane has several scientific research applications:
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of iodine-containing compounds with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for radiolabeled compounds used in medical imaging and diagnostics.
Industry: Its unique structure makes it a candidate for the development of novel materials with specific properties
Vergleich Mit ähnlichen Verbindungen
1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
1-Iodo-3-(2-methoxyethyl)bicyclo[1.1.1]pentane: This compound has a methoxyethyl group instead of a phenylethyl group, which can influence its reactivity and applications.
1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane: The presence of a trifluoromethyl group introduces different electronic properties, making it suitable for different types of chemical reactions.
Eigenschaften
IUPAC Name |
1-iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15I/c14-13-8-12(9-13,10-13)7-6-11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIPKQGOHXTUNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-phenylpiperazine](/img/structure/B2970249.png)




![6-(4-Methoxyphenyl)-5-methyl-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2970256.png)
![Methyl 5-[(Z)-3-aminoprop-1-enyl]pyridine-3-carboxylate;dihydrochloride](/img/structure/B2970257.png)



![Benzo[c][1,2,5]oxadiazol-5-amine hydrochloride](/img/structure/B2970264.png)

